Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 22083-21-2
VCID: VC3842075
InChI: InChI=1S/C14H19NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3
SMILES: CCOC(=O)C(C1=CC=CC=C1)N2CCCC2
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

CAS No.: 22083-21-2

Cat. No.: VC3842075

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate - 22083-21-2

Specification

CAS No. 22083-21-2
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name ethyl 2-phenyl-2-pyrrolidin-1-ylacetate
Standard InChI InChI=1S/C14H19NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3
Standard InChI Key BRKVSODCYOELNX-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=CC=CC=C1)N2CCCC2
Canonical SMILES CCOC(=O)C(C1=CC=CC=C1)N2CCCC2

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, delineates its core components:

  • A pyrrolidine ring (a five-membered amine heterocycle) at position 2 of the acetate backbone.

  • A phenyl group substituted at the same carbon as the pyrrolidine moiety.

  • An ethyl ester group (COOCH2CH3-\text{COOCH}_2\text{CH}_3) forming the terminal functional group.

Key Molecular Properties

PropertyValue/Description
Molecular FormulaC14H19NO2\text{C}_{14}\text{H}_{19}\text{NO}_2
Molecular Weight233.31 g/mol
Functional GroupsEster, pyrrolidine, phenyl
Stereochemical FeaturesChiral center at C2 (phenyl/pyrrolidine junction)

The presence of a chiral center necessitates attention to stereoselective synthesis and potential enantiomer-specific biological activities.

Synthetic Methodologies

While no direct synthesis protocols for ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate are documented in peer-reviewed literature, analogous procedures for related esters provide a framework for its preparation.

Esterification of Carboxylic Acid Precursors

A plausible route involves the esterification of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid with ethanol under acidic catalysis. For example, the synthesis of ethyl (E)-3-(2,5-dioxopyrrolidin-1-yl)acrylate employs propiolate esters and amines in toluene, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) . Adapting this approach:

  • Reaction Setup: Combine 2-phenyl-2-(pyrrolidin-1-yl)acetic acid with excess ethanol in toluene.

  • Acid Catalyst: Introduce concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or hydrochloric acid (HCl\text{HCl}) to drive esterification.

  • Reflux Conditions: Heat the mixture under reflux (110–120°C) for 6–12 hours to achieve equilibrium.

  • Workup: Neutralize the catalyst, extract the ester into an organic solvent (e.g., dichloromethane), and purify via column chromatography .

Nucleophilic Substitution Pathways

Alternative routes may exploit the reactivity of pyrrolidine’s secondary amine. For instance, ethyl 2-bromo-3-(dipropylamino)acrylate was synthesized via bromination of enamine intermediates . By analogy:

  • Enamine Formation: React ethyl 2-bromoacetate with pyrrolidine to form an enamine intermediate.

  • Phenyl Group Introduction: Employ a Friedel-Crafts alkylation or Ullmann coupling to attach the phenyl group.

  • Oxidation/Reduction: Adjust oxidation states as needed using agents like NaBH4\text{NaBH}_4 or KMnO4\text{KMnO}_4.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its ester and pyrrolidine groups:

Ester Hydrolysis and Transesterification

  • Acidic Hydrolysis: Yields 2-phenyl-2-(pyrrolidin-1-yl)acetic acid (H3O+\text{H}_3\text{O}^+, reflux).

  • Alkaline Hydrolysis: Produces the carboxylate salt (NaOH\text{NaOH}, aqueous ethanol).

  • Transesterification: Reacts with higher alcohols (e.g., methanol) under acid catalysis to form methyl esters.

Pyrrolidine Ring Modifications

  • Alkylation/Quaternization: Reacts with alkyl halides to form quaternary ammonium salts.

  • Oxidation: converts pyrrolidine to pyrrolidinone using H2O2\text{H}_2\text{O}_2 or CrO3\text{CrO}_3.

Research Applications and Biological Relevance

While direct pharmacological data are unavailable, structural analogs suggest potential areas of interest:

Ion Channel Modulation

Pyrrolidine derivatives are known to interact with neuronal ion channels. For example, ethyl 2-(4-(4-chlorophenyl)-2,3-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)acetate modulates Kv7.2 (KCNQ2) channels, implicating similar compounds in neuropharmacology.

Metabolic Stability Considerations

Studies on ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate highlight the impact of pyrrolidine substitution on metabolic stability . Methylation or fluorination at the pyrrolidine ring could enhance in vivo half-life.

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR would reveal splitting patterns for the pyrrolidine protons (δ 1.8–3.5 ppm) and phenyl aromatic signals (δ 7.2–7.5 ppm).

  • IR Spectroscopy: Ester carbonyl stretch (~1740 cm1^{-1}) and C-N stretches (1250–1020 cm1^{-1}) confirm functional groups.

Challenges and Future Directions

  • Stereoselective Synthesis: Developing enantioselective routes to isolate biologically active enantiomers.

  • Biological Screening: Prioritizing assays for neurotransmitter receptor binding, ion channel activity, and cytotoxicity.

  • Structural Optimization: Modifying the phenyl or pyrrolidine groups to enhance pharmacokinetic properties.

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